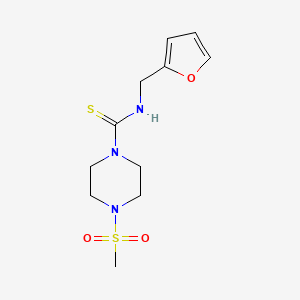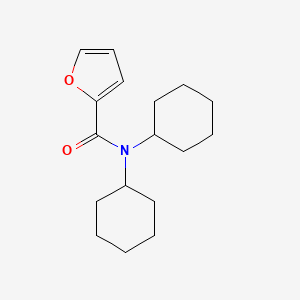
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a chemical compound with potential applications in scientific research. It is a member of the chromone family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It may also modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate has a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. It also has potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it may have neuroprotective effects and may improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is its diverse range of biological activities, which make it a promising candidate for scientific research. However, there are also limitations to its use in lab experiments. For example, it may have low solubility in certain solvents, which could limit its application in certain assays. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and humans. Additionally, its anticancer properties could be further explored, with a focus on identifying the specific mechanisms by which it inhibits cancer cell growth. Finally, its potential as an anti-inflammatory and antioxidant agent could be further investigated, with a focus on developing new therapies for chronic inflammatory diseases such as arthritis and asthma.
Méthodes De Synthèse
The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate involves the reaction of benzaldehyde, malonic acid, and 4,8-dimethylchromen-2-one in the presence of a catalyst such as piperidine. The resulting product is then treated with cyclopropanecarbonyl chloride to yield the final compound. This synthesis method has been optimized for high yields and purity.
Applications De Recherche Scientifique
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate has potential applications in scientific research due to its diverse biological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It also has potential as a neuroprotective agent and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-13-17-10-11-19(25-21(23)16-8-9-16)14(2)20(17)26-22(24)18(13)12-15-6-4-3-5-7-15/h3-7,10-11,16H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCJSWMBJCNARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(2-naphthylsulfonyl)imino]diacetamide](/img/structure/B5818040.png)




![N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5818074.png)
![2-{[(dimethylamino)sulfonyl]amino}benzamide](/img/structure/B5818078.png)
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B5818083.png)


![4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5818119.png)
